molecular formula C11H13ClFN B13583267 4-(3-Chloro-5-fluorophenyl)piperidine

4-(3-Chloro-5-fluorophenyl)piperidine

Cat. No.: B13583267
M. Wt: 213.68 g/mol
InChI Key: GMFIXURXPROPOV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Halogenated Piperidine (B6355638) Scaffolds in Research

The piperidine ring is a fundamental heterocyclic scaffold that is ubiquitously found in a vast number of natural products and synthetic pharmaceuticals. nih.gov Its conformational flexibility and ability to present substituents in well-defined spatial orientations have made it a privileged structure in medicinal chemistry. The introduction of halogen atoms, such as chlorine and fluorine, onto the piperidine scaffold or its substituents, represents a significant evolutionary step in the design of bioactive molecules.

Historically, the incorporation of halogens was often an empirical approach to modulate the physicochemical properties of a lead compound. However, with advancements in the understanding of molecular interactions, the strategic placement of halogens has become a key tactic in modern drug design. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the substitution of a hydrogen atom with a fluorine atom can alter the electronic properties of a molecule and introduce favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets. Similarly, the presence of a chlorine atom can enhance a compound's volume and lipophilicity, potentially leading to improved target engagement and pharmacokinetic profiles.

The evolution of halogenated piperidine scaffolds has been driven by the quest for compounds with enhanced potency, selectivity, and drug-like properties. Researchers have systematically explored the effects of different halogenation patterns on the phenyl ring of phenylpiperidine derivatives, leading to the discovery of numerous clinically successful drugs.

Rationale for Investigating 4-(3-Chloro-5-fluorophenyl)piperidine and Analogous Systems

The specific substitution pattern of this compound, with a chlorine and a fluorine atom at the meta positions of the phenyl ring, is a result of rational design strategies in medicinal chemistry. The rationale for investigating this particular compound and its analogs stems from several key considerations:

Modulation of Physicochemical Properties: The presence of both chlorine and fluorine atoms significantly impacts the electronic and steric properties of the phenyl ring. The electron-withdrawing nature of these halogens can influence the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH. This, in turn, can modulate the compound's solubility, membrane permeability, and oral bioavailability.

Probing Molecular Interactions: The distinct steric and electronic profiles of chlorine and fluorine allow for a systematic exploration of the binding pocket of a biological target. The 3-chloro-5-fluoro substitution pattern provides a unique template to probe for specific interactions, such as halogen bonding, which can contribute to enhanced binding affinity and selectivity.

Metabolic Stability: The introduction of halogens, particularly fluorine, at metabolically labile positions can block or slow down enzymatic degradation, thereby increasing the in vivo half-life of a compound. The 3,5-disubstitution pattern on the phenyl ring is often explored to enhance metabolic stability.

Scaffold for Library Synthesis: this compound serves as a valuable building block or synthon in the combinatorial synthesis of compound libraries. The piperidine nitrogen can be readily functionalized, allowing for the rapid generation of a diverse set of analogs for high-throughput screening and structure-activity relationship (SAR) studies.

Overview of Key Research Domains Pertaining to this Chemical Compound

The primary research domain for this compound is medicinal chemistry , where it is predominantly utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural motif is found in compounds targeting a range of biological systems, including:

Central Nervous System (CNS) Agents: Phenylpiperidine derivatives are well-known for their activity on various CNS targets, such as opioid, dopamine (B1211576), and serotonin (B10506) receptors. The specific halogenation pattern of this compound makes it an attractive scaffold for the development of novel antipsychotics, antidepressants, and analgesics. For instance, derivatives of halogenated phenylpiperidines have been investigated for their potent and selective interactions with the serotonin 5-HT1A receptor, which is implicated in anxiety and depression. nih.gov

Oncology: The phenylpiperidine scaffold has also been explored in the design of anticancer agents. For example, compounds incorporating a 3-chloro-2-fluorophenyl moiety attached to a piperidine-containing scaffold have been investigated as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer progression. acs.orgnih.gov

Antimicrobial Agents: While less common, the piperidine scaffold has been incorporated into molecules with antimicrobial properties. The unique physicochemical properties conferred by the chloro and fluoro substituents could be leveraged in the design of novel antibacterial or antifungal agents.

The following table provides a summary of the key properties of this compound:

PropertyValueSource
Molecular Formula C₁₁H₁₃ClFN chemicalbook.com
Molecular Weight 213.68 g/mol nih.gov
IUPAC Name This compound chemicalbook.com
CAS Number Not readily available
Canonical SMILES C1CNCCC1C2=CC(=CC(=C2)F)Cl nih.gov

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

4-(3-chloro-5-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2

InChI Key

GMFIXURXPROPOV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

Molecular Design Principles and Structure Activity Relationship Sar Studies of 4 3 Chloro 5 Fluorophenyl Piperidine Scaffolds

Investigating the Influence of Halogenation Patterns on Biological Activity Profiles

There is no specific research in the reviewed literature detailing the influence of the 3-chloro-5-fluoro halogenation pattern of 4-(3-Chloro-5-fluorophenyl)piperidine on its biological activity. SAR studies on phenylpiperidine derivatives often demonstrate that the nature, position, and electronic properties of substituents on the phenyl ring are critical determinants of pharmacological activity and target selectivity. painphysicianjournal.com

For related compounds, halogenation can significantly impact:

Binding Affinity and Selectivity: The electronic character (electron-withdrawing nature of chlorine and fluorine) and lipophilicity of the phenyl ring are altered, which can influence interactions with receptor binding pockets. For instance, studies on different classes of compounds show that halogen substituents can engage in specific halogen bonds or hydrophobic interactions within a receptor active site, thereby modulating potency.

Metabolic Stability: Halogen atoms, particularly fluorine, are often introduced to block sites of metabolism on aromatic rings, potentially increasing the half-life of a compound.

Without direct experimental data for this compound, any statements regarding its specific activity profile would be speculative. A comparative study including various mono- and di-halogenated analogs would be necessary to elucidate the precise contribution of the 3-chloro-5-fluoro pattern.

Analysis of Stereochemical Effects on Molecular Recognition and Functional Activity

The compound this compound is achiral and does not have stereoisomers. However, if substitutions were introduced on the piperidine (B6355638) ring at positions other than C4, chirality could be introduced. For example, substitution at the C2 or C3 position would create stereocenters, leading to enantiomers and diastereomers.

In the broader context of substituted piperidines, stereochemistry is often a critical factor for biological activity. The spatial arrangement of substituents determines the molecule's three-dimensional shape, which must be complementary to the target's binding site for effective molecular recognition. For many biologically active piperidine derivatives, it has been demonstrated that different stereoisomers can exhibit vastly different potencies, selectivities, and even functional activities (e.g., agonist vs. antagonist). nih.gov However, no studies were found that specifically analyze the stereochemical effects of derivatives of this compound.

Systematic Evaluation of Piperidine Ring Substitutions on Pharmacological Profiles and Target Engagement

The search of scientific literature did not yield any studies that systematically evaluated substitutions on the piperidine ring of this compound. The piperidine nitrogen is a common site for modification in many drug classes. Substitutions at this position can profoundly affect a compound's pharmacological profile.

General principles derived from other 4-phenylpiperidine (B165713) series suggest that the nature of the N-substituent influences:

Pharmacokinetics: Modifying the group on the piperidine nitrogen can alter properties like solubility, lipophilicity, and metabolic stability. For example, N-alkylation can impact a compound's ability to cross the blood-brain barrier. google.com

Target Affinity and Selectivity: The size and nature of the N-substituent can be crucial for binding to specific receptors. In many opioid and dopamine (B1211576) receptor ligands based on the 4-phenylpiperidine scaffold, the N-substituent extends into a specific sub-pocket of the receptor, and its properties are key to high-affinity binding. nih.gov

A systematic evaluation for this compound would involve synthesizing a library of derivatives with varying N-substituents (e.g., alkyl, arylalkyl, acyl groups) and evaluating their impact on a specific biological target. Such data is not currently available.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

No QSAR models have been specifically developed or applied for a series of this compound derivatives. QSAR studies require a dataset of structurally related compounds with corresponding biological activity data. As no such dataset for derivatives of this compound appears to have been published, the development of a specific QSAR model is not possible.

Generic QSAR studies on broader classes of 4-phenylpiperidines have been conducted, for example, in the context of mu-opioid agonists. acs.orgnih.gov These models correlate molecular descriptors (such as steric, electronic, and hydrophobic parameters) with biological activity. A typical QSAR study for derivatives of this compound would involve generating various analogs (e.g., by modifying substituents on the piperidine ring or altering the halogen pattern) and using statistical methods to build a predictive model. This model could then, in principle, be used to guide the design of new compounds with potentially improved activity.

Mechanistic Investigations of Biological Interactions and Preclinical Efficacy in Models for 4 3 Chloro 5 Fluorophenyl Piperidine Analogues

Identification and Characterization of Molecular Targets

The therapeutic effects of 4-(3-chloro-5-fluorophenyl)piperidine analogues are initiated by their interaction with specific molecular targets. These interactions can range from binding to cell surface receptors and inhibiting key enzymes to disrupting critical protein-protein interactions.

Receptor Binding and Modulation Studies (e.g., 5-HT1A receptors, G protein-coupled receptors)

Phenylpiperidine and its related arylpiperazine analogues are well-known for their interaction with G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) receptors. nih.govmedchem-ippas.eu The affinity of these compounds for the 5-HT1A receptor, a key target in the treatment of depression and anxiety, has been extensively studied.

Research on arylpiperazine derivatives, which share structural similarities with phenylpiperidines, has shown that substitutions on the aryl ring significantly influence binding affinity. For instance, compounds with a 2-methoxyphenyl or 2-pyridyl group on the piperazine (B1678402) nitrogen can exhibit very high affinity for 5-HT1A receptors, with IC50 values as low as 0.3 nM. nih.gov In another study, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine demonstrated a high binding affinity for the 5-HT1A receptor with a Ki value of 1.2 nM. mdpi.com Similarly, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been identified as high-affinity ligands for the serotonin transporter (SERT), with Ki values ranging from 2 to 400 nM. nih.gov These findings underscore the principle that specific halogen and methoxy (B1213986) substitutions on the phenyl ring are critical for achieving high-affinity binding to serotonergic targets.

Enzyme Inhibition Mechanisms (e.g., Histone Deacetylases, Farnesyltransferase, P2X3 receptors)

Analogues of this compound have been investigated for their ability to inhibit various enzymes implicated in disease, particularly in cancer.

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in epigenetic regulation, and their dysregulation is linked to cancer and other diseases. nih.gov HDAC inhibitors are an established class of anticancer agents. mdpi.com While direct studies on this compound are limited, related structures show significant activity. For example, a derivative of the HDAC3 inhibitor RGFP966, which features a 2,3-difluorobenzene substituent, displays improved selectivity for HDAC3. nih.gov The structural features of these inhibitors, including the phenyl ring substitutions, are critical for their potency and selectivity among the different HDAC classes. nih.govceon.rs

Farnesyltransferase (FTase): Farnesyltransferase is a key enzyme in the post-translational modification of the Ras protein, which is often hyperactive in cancer. wikipedia.org Inhibitors of FTase (FTIs) have been developed as potential anticancer drugs. acs.orgrsc.org A novel series of piperidine (B6355638) derivatives has been identified as potent FTase inhibitors. acs.org Systematic medicinal chemistry studies revealed that all four substituent positions on the piperidine core are important for FTase inhibition. acs.org Potency was significantly increased from an initial hit compound (IC50 = 420 nM) to optimized piperidine analogues, with one enantiomer, (+)-8, inhibiting FTase with an IC50 of 1.9 nM. acs.org Further studies on 2-phenyl-3-nitropiperidine analogues yielded compounds with potent FTase inhibition in the low nanomolar range (IC50 = 3.0–16 nM). nih.gov The activity is attributed to the molecule's ability to competitively inhibit the enzyme with respect to the Ras protein substrate. acs.org

P2X3 Receptors: P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory neurons and are a therapeutic target for pain and inflammation. nih.govresearchgate.net Antagonism of these receptors has shown potential in preclinical models. nih.gov While specific data on this compound is not available, the development of P2X3 receptor antagonists often involves heterocyclic scaffolds with halogenated aryl moieties, suggesting that this structural motif is compatible with targeting this receptor class.

Disruption of Protein-Protein Interactions (e.g., MDM2-p53 pathway)

A key strategy in cancer therapy is to reactivate the tumor suppressor protein p53. ascentagepharma.com In many cancers with wild-type p53, its function is inhibited by the murine double minute 2 (MDM2) protein. acs.org Small-molecule inhibitors that block the MDM2-p53 interaction can restore p53 function, leading to tumor cell apoptosis. nih.govnih.gov

Analogues containing a piperidine or related pyrrolidine (B122466) core have proven to be highly effective in this regard. A class of spirooxindole inhibitors has been developed where the scaffold mimics the key p53 amino acids that bind to a deep hydrophobic pocket on MDM2. ascentagepharma.comnih.gov Extensive structure-activity relationship studies led to the discovery of compound 60 (AA-115/APG-115) , which incorporates a 4'-(3-chloro-2-fluorophenyl) group. acs.orgnih.gov This compound binds to MDM2 with exceptionally high affinity (Ki < 1 nM). acs.orgnih.gov The chloro- and fluoro-substituted phenyl ring is crucial for this potent interaction, fitting into a key hydrophobic subpocket of the MDM2 protein. ascentagepharma.comnih.gov Introduction of a nitrogen atom into this 3-chloro-2-fluorophenyl ring resulted in a 26-fold decrease in binding affinity (Ki of 77 nM), highlighting the sensitivity of this interaction to structural changes. acs.org

Modulation of Intracellular Signaling Pathways and Cellular Processes (e.g., apoptosis, cell proliferation)

By engaging their molecular targets, this compound analogues can trigger downstream effects on signaling pathways that control fundamental cellular processes like proliferation and apoptosis.

The MDM2-p53 inhibitors serve as a prime example. By blocking the MDM2-p53 interaction, compounds like AA-115/APG-115 liberate p53 from negative regulation. acs.org This leads to the activation of the p53 pathway, evidenced by the increased expression of p53 itself and its downstream targets, including MDM2 (in a feedback loop) and the cell cycle inhibitor p21. acs.orgnih.gov The activation of this pathway directly inhibits cell proliferation and strongly induces apoptosis. nih.gov The induction of apoptosis is confirmed by the detection of cleaved PARP and cleaved caspase-3, which are hallmarks of the apoptotic cascade. acs.orgnih.gov

Similarly, other piperidine-containing compounds have been shown to induce apoptosis and affect the cell cycle. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones increased the mRNA expression of the apoptosis-promoting genes p53 and Bax. mdpi.com Other derivatives were found to arrest the cell cycle in a p53/p21-dependent manner. researchgate.net The induction of apoptosis by various piperidine analogues has been confirmed through multiple criteria, including characteristic morphological changes, DNA fragmentation, and the activation of caspases. consensus.appnih.govnih.gov For instance, some sulfonamide derivatives with chloro- and fluorophenyl groups induce apoptosis by causing a loss of mitochondrial membrane potential. mdpi.com

Mechanistic Studies in Preclinical Biological Models

The therapeutic potential of these compounds is ultimately assessed through their efficacy in preclinical models, starting with in vitro studies using cultured cells.

In vitro Cellular Efficacy Studies (e.g., antiproliferative effects in cancer cell lines, selective cytotoxicity)

Analogues of this compound have demonstrated significant antiproliferative effects, particularly in cancer cell lines. The efficacy of MDM2 inhibitors is notably dependent on the p53 status of the cancer cells.

Compounds containing the 4'-(3-chloro-2-fluorophenyl) moiety, such as AA-115/APG-115, potently inhibit the growth of cancer cell lines with wild-type p53. acs.orgnih.gov For example, AA-115/APG-115 achieved IC50 values of 60 nM in the SJSA-1 osteosarcoma cell line, 38 nM in RS4;11 acute leukemia, and 18 nM in LNCaP prostate cancer cells. nih.gov A key feature of these compounds is their outstanding selectivity; they show significantly less activity in cancer cells where p53 is deleted, confirming their on-target mechanism of action. acs.orgnih.gov

Other piperidine-based compounds also exhibit potent and selective cytotoxicity. A series of 3,5-bis(benzylidene)-4-piperidones were highly toxic to various human cancer cell lines (e.g., HSC-2, HSC-4, Ca9-22) but were significantly less toxic to non-malignant normal cells like human gingival fibroblasts (HGF) and human pulp cells (HPC), demonstrating tumor-selective toxicity. nih.gov This selective cytotoxicity is a critical attribute for potential therapeutic agents, as it suggests a wider therapeutic window. nih.govmdpi.com The antiproliferative activity of various piperidine derivatives has been documented across a wide range of hematological and solid tumor cell lines. mdpi.comconsensus.appnih.govnih.govrsc.org

Table 1: In vitro Antiproliferative Activity of MDM2 Inhibitor Analogues This table is interactive. You can sort and filter the data.

Compound Target Cell Line Cancer Type p53 Status Activity (IC50) Reference
AA-115/APG-115 (60) MDM2 SJSA-1 Osteosarcoma Wild-Type 60 nM acs.orgnih.gov
AA-115/APG-115 (60) MDM2 RS4;11 Acute Leukemia Wild-Type 38 nM acs.orgnih.gov
AA-115/APG-115 (60) MDM2 LNCaP Prostate Cancer Wild-Type 18 nM acs.orgnih.gov
AA-115/APG-115 (60) MDM2 HCT116 Colon Cancer Wild-Type 104 nM acs.orgnih.gov
Compound 33 MDM2 SJSA-1 Osteosarcoma Wild-Type 150 nM acs.org
Compound 39 (MI-1061) MDM2 SJSA-1 Osteosarcoma Wild-Type ~50 nM nih.gov

Table 2: In vitro Cytotoxicity of Various Piperidine Analogues This table is interactive. You can sort and filter the data.

Compound Class Cell Line Cancer Type Activity (IC50 / CC50) Reference
trans-Platinum piperidine C-26 Colon Carcinoma 4.5 µM nih.gov
trans-Platinum piperidine OV-1063 Ovarian Cancer 6.5 µM nih.gov
3,5-bis(benzylidene)-4-piperidone Ca9-22 Gingival Carcinoma Potent (sub-µM for some analogues) nih.gov
3,5-bis(benzylidene)-4-piperidone HSC-2 Squamous Carcinoma Potent (sub-µM for some analogues) nih.gov
4-acetylphenylpiperazinylalkyl purine SW480 Colon Adenocarcinoma Effective (Compound 4) nih.gov
4-acetylphenylpiperazinylalkyl purine PC3 Prostate Cancer Effective (Compound 4) nih.gov
1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione MGC-803 Gastric Cancer 5.1-10.1 µM (Compound 4u) rsc.org

In vivo Mechanistic Probing in Animal Models (e.g., p53 activation, apoptosis induction, neurotransmission modulation)

In vivo studies in animal models have provided crucial insights into the mechanisms of action of analogues of this compound, particularly those designed as inhibitors of the murine double minute 2 (MDM2)-p53 interaction. These investigations have focused on pharmacodynamic markers to confirm target engagement and downstream biological effects, such as the activation of the p53 tumor suppressor pathway and the subsequent induction of apoptosis in cancer cells.

p53 Activation:

A key mechanism for certain piperidine-containing analogues is the inhibition of the MDM2 protein, which is a negative regulator of the p53 tumor suppressor. By blocking the MDM2-p53 interaction, these compounds can stabilize and activate p53, leading to the transcription of p53 target genes that control cell cycle arrest and apoptosis.

Pharmacodynamic studies in mice bearing SJSA-1 osteosarcoma xenografts have been instrumental in demonstrating this mechanism in vivo. Following oral administration of spirooxindole piperidine analogues, tumor tissues were analyzed for key proteins in the p53 pathway. wikipedia.org

One study investigated several compounds, including compounds 56 , 57 , 58 , 59 , and 60 . After a single oral administration, robust activation of p53 was observed for compounds 59 and 60 . wikipedia.orgpainphysicianjournal.com This was evidenced by the increased protein levels of p53 itself, as well as its transcriptional targets, MDM2 and p21. wikipedia.orgpainphysicianjournal.com The effect was sustained, persisting for 24 hours in the SJSA-1 xenograft tumor tissue. wikipedia.org In contrast, compounds 56 , 57 , and 58 showed only modest activation of the p53 pathway under the same conditions, with low levels of p53, MDM2, and p21 induction. wikipedia.orgpainphysicianjournal.com Another analogue, compound 33 , was also effective in inducing the upregulation of MDM2, p53, and p21 proteins at both 3 and 6-hour time points in the same tumor model, indicating strong p53 activation. wikipedia.org

Table 1: In vivo p53 Pathway Activation by Piperidine Analogues in SJSA-1 Xenograft Model
Compoundp53 Protein LevelsMDM2 Protein Levelsp21 Protein LevelsDuration of Effect
Compound 56Modest IncreaseModest IncreaseModest IncreaseNot specified
Compound 57Modest IncreaseModest IncreaseModest IncreaseNot specified
Compound 58Modest IncreaseModest IncreaseModest IncreaseNot specified
Compound 59Strong IncreaseStrong IncreaseStrong Increase24 hours
Compound 60Strong IncreaseStrong IncreaseStrong Increase24 hours
Compound 33Strong IncreaseStrong IncreaseStrong IncreaseUp to 6 hours

Apoptosis Induction:

The activation of the p53 pathway is expected to lead to apoptosis, or programmed cell death, in tumor cells. In vivo mechanistic studies have confirmed this downstream effect. The induction of apoptosis is typically assessed by measuring the levels of cleaved poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3, which are key markers of the apoptotic cascade.

In the SJSA-1 xenograft model, compounds 59 and 60 demonstrated strong induction of apoptosis. wikipedia.orgpainphysicianjournal.com Western blot analysis of tumor tissues from mice treated with these compounds showed increased levels of cleaved PARP and cleaved caspase-3. wikipedia.orgpainphysicianjournal.com This indicates that the potent p53 activation by these compounds translates into a significant pro-apoptotic effect within the tumor. wikipedia.orgpainphysicianjournal.com Conversely, compounds 57 and 58 had only a modest effect on the induction of cleavage of PARP and caspase-3. wikipedia.org Compound 56 did not induce the cleavage of PARP and caspase-3 in the SJSA-1 xenograft tumor tissue. painphysicianjournal.com

Table 2: In vivo Apoptosis Induction by Piperidine Analogues in SJSA-1 Xenograft Model
CompoundCleaved PARP LevelsCleaved Caspase-3 LevelsApoptotic Effect
Compound 56No IncreaseNo IncreaseNone Observed
Compound 57Modest IncreaseModest IncreaseModest
Compound 58Modest IncreaseModest IncreaseModest
Compound 59Strong IncreaseStrong IncreaseStrong
Compound 60Strong IncreaseStrong IncreaseStrong

Neurotransmission Modulation:

The broader class of phenylpiperidine derivatives is known to possess a wide range of pharmacological activities affecting the central nervous system. These effects are often mediated through interactions with neurotransmitter systems. For instance, various phenylpiperidine derivatives act as opioid receptor agonists, while others, such as paroxetine, are selective serotonin reuptake inhibitors. However, specific in vivo studies detailing the mechanistic probing of neurotransmission modulation for this compound or its direct analogues were not identified in the reviewed literature. Therefore, a detailed analysis of its effects on neurotransmitter activation, release, or receptor binding in animal models cannot be provided at this time.

Computational and Theoretical Chemistry Applications to 4 3 Chloro 5 Fluorophenyl Piperidine Systems

Molecular Docking Simulations for Prediction of Ligand-Target Binding Interactions

No publicly available research articles detailing molecular docking simulations specifically involving 4-(3-Chloro-5-fluorophenyl)piperidine were identified. Such studies would theoretically involve the use of computational methods to predict the binding orientation and affinity of this compound to various protein targets. This would provide insights into its potential pharmacological activity by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, within the binding site of a receptor or enzyme.

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

There is no available literature presenting quantum chemical calculations, such as Density Functional Theory (DFT) analyses, for this compound. These calculations would be instrumental in understanding the molecule's electronic properties, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. Such data would offer valuable information about the compound's reactivity, stability, and potential sites for metabolic transformation.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Binding Behavior

A search for molecular dynamics (MD) simulation studies focused on this compound did not yield any specific results. MD simulations would be employed to investigate the conformational flexibility of the piperidine (B6355638) ring and the phenyl substituent in a simulated biological environment. Furthermore, if a protein-ligand complex were identified through docking, MD simulations could provide a dynamic view of the binding interactions over time, assessing the stability of the complex and the flexibility of the interacting residues.

In Silico Prediction of Biological Activity Spectra and Drug-like Properties

No dedicated in silico studies predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties or the broader biological activity spectrum of this compound have been published. Such predictive models utilize the chemical structure of a compound to estimate its pharmacokinetic profile and potential biological effects. This information is crucial in the early stages of drug discovery to assess the viability of a compound as a potential therapeutic agent.

Advanced Analytical Characterization Techniques Employed in Research on 4 3 Chloro 5 Fluorophenyl Piperidine

Spectroscopic Methods for Elucidating Molecular Structures (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the structural elucidation of "4-(3-Chloro-5-fluorophenyl)piperidine," providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For "this compound," ¹H and ¹³C NMR spectroscopy would be used to confirm the presence and connectivity of the piperidine (B6355638) and the substituted phenyl rings.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring and the aromatic protons of the 3-chloro-5-fluorophenyl group. The chemical shifts of the piperidine protons are influenced by their position relative to the nitrogen atom and the phenyl substituent. Protons on carbons adjacent to the nitrogen (α-protons) would typically appear at a lower field (higher ppm) compared to the other piperidine protons (β- and γ-protons) due to the deshielding effect of the nitrogen atom. The aromatic protons would exhibit a characteristic splitting pattern determined by their coupling with each other and with the fluorine atom.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. Distinct signals would be observed for the carbons of the piperidine ring and the carbons of the 3-chloro-5-fluorophenyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of "this compound," characteristic absorption bands would be expected for:

N-H stretching of the secondary amine in the piperidine ring.

C-H stretching and bending vibrations of the aliphatic piperidine ring and the aromatic phenyl ring.

C=C stretching vibrations of the aromatic ring.

C-N stretching of the piperidine ring.

C-Cl and C-F stretching vibrations of the substituted phenyl ring.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For "this compound," the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom. The fragmentation pattern would reveal information about the stability of different parts of the molecule, with characteristic fragments arising from the cleavage of the piperidine ring and the loss of substituents from the phenyl ring. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can be used to confirm its elemental composition.

TechniqueExpected Observations for this compound
¹H NMRSignals for piperidine protons (α, β, γ) and aromatic protons with characteristic splitting patterns.
¹³C NMRDistinct signals for piperidine and substituted phenyl carbons.
IR SpectroscopyCharacteristic absorption bands for N-H, C-H (aliphatic and aromatic), C=C, C-N, C-Cl, and C-F bonds.
Mass SpectrometryMolecular ion peak with isotopic pattern for chlorine, and characteristic fragmentation pattern.

X-ray Crystallography for Determination of Solid-State Structures and Conformational Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. riekemetals.com For "this compound," single-crystal X-ray diffraction analysis would provide unambiguous information about its solid-state structure and conformational preferences. riekemetals.com

The analysis would reveal:

Molecular Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. The 3-chloro-5-fluorophenyl substituent at the 4-position would likely occupy an equatorial position to minimize steric hindrance.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice, revealing information about intermolecular forces such as hydrogen bonding (involving the piperidine N-H group) and other non-covalent interactions that stabilize the crystal structure.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice, and the space group that describes the symmetry of the crystal.

Crystallographic ParameterInformation ProvidedExpected Finding for this compound
Molecular Conformation3D arrangement of atomsChair conformation for the piperidine ring, equatorial phenyl substituent.
Bond Lengths and AnglesPrecise geometric parametersStandard values for C-C, C-N, C-H, C-Cl, and C-F bonds.
Intermolecular InteractionsCrystal packing forcesPotential for N-H hydrogen bonding and other non-covalent interactions.
Unit Cell Parameters and Space GroupCrystal lattice dimensions and symmetrySpecific values would be determined by experimental analysis.

Chromatographic and Other Separation Techniques for Purity Assessment and Compound Isolation in Research Settings

Chromatographic techniques are essential for the purification and purity assessment of "this compound" in a research setting.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for both the analysis and purification of organic compounds. For "this compound," a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid). This method can be used to assess the purity of a sample by detecting and quantifying any impurities present. Preparative HPLC can be used to isolate the compound from a reaction mixture in high purity. acs.org

Gas Chromatography (GC): GC is another powerful technique for separating and analyzing volatile compounds. When coupled with a flame ionization detector (GC-FID), it can be used for quantitative purity assessment. For a related compound, 4-(3-chloro-5-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine, purity was determined by GC-FID. riekemetals.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample.

These chromatographic methods are crucial for ensuring that the compound used in research is of a known and high purity, which is essential for obtaining reliable and reproducible experimental results.

Advanced Techniques for Studying Compound Stability in Research Media

Understanding the stability of "this compound" in various research media is critical for interpreting experimental data accurately. Stability studies are often conducted under conditions that mimic the experimental environment, such as in aqueous buffers at different pH values, in cell culture media, or in the presence of biological matrices like plasma.

Advanced analytical techniques are used to monitor the degradation of the compound over time:

Stability-Indicating HPLC/UPLC Methods: An HPLC or Ultra-Performance Liquid Chromatography (UPLC) method is developed that can separate the parent compound from its potential degradation products. nih.govnih.gov This allows for the quantification of the remaining parent compound at different time points, from which the degradation rate can be determined.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the structures of any degradation products that may form. nih.gov By coupling the separation power of LC with the identification capabilities of MS, it is possible to elucidate the degradation pathways of the compound.

For instance, studies on other complex molecules containing a chloro-fluorophenyl moiety have utilized UPLC to monitor their stability in solutions like acetonitrile/water, methanol/water, and cell culture media over several days. nih.gov Similarly, the stability of other piperidine derivatives has been investigated under various stress conditions, including acidic and basic environments, oxidative stress, and exposure to heat and light, with HPLC being the primary analytical tool. nih.govresearchgate.net These studies provide a framework for how the stability of "this compound" would be assessed in a research context.

TechniqueApplication in Stability StudiesInformation Obtained
HPLC/UPLCMonitoring the concentration of the parent compound over time.Degradation rate and shelf-life.
LC-MSSeparation and identification of degradation products.Degradation pathways and mechanisms.

Future Directions and Emerging Research Avenues for 4 3 Chloro 5 Fluorophenyl Piperidine Chemistry

Development of Next-Generation Synthetic Methodologies

The synthesis of complex piperidine (B6355638) derivatives, including 4-(3-Chloro-5-fluorophenyl)piperidine, is an area of continuous innovation. Future research is expected to move beyond traditional batch syntheses towards more efficient, scalable, and environmentally benign processes.

One of the most promising avenues is the adoption of continuous flow chemistry . Flow protocols offer rapid and scalable access to piperidine structures, often with improved yields and diastereoselectivity within minutes, a significant improvement over conventional methods. acs.orgacs.orgorganic-chemistry.org This technology allows for precise control over reaction parameters, enhancing safety and consistency, which is particularly valuable for large-scale production. acs.orgacs.org Electrosynthesis in flow microreactors also presents a green chemistry approach, enabling the cyclization of precursors to form the piperidine ring without the need for toxic or expensive reagents. nih.govresearchgate.net

Another key area of development is the creation of more modular and versatile synthetic strategies. Recently, a two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling has been introduced to simplify the functionalization of piperidines. news-medical.net This method allows for the selective modification of the piperidine ring, providing a modular approach analogous to the revolutionary impact of palladium cross-coupling on pyridine (B92270) chemistry. news-medical.net Such strategies could enable the rapid generation of diverse libraries of this compound analogs for structure-activity relationship (SAR) studies.

Furthermore, advances in catalysis, particularly in C-N and C-C cross-coupling reactions , will continue to be crucial. Methods like the Buchwald-Hartwig amination and Negishi cross-coupling are instrumental in attaching the aryl group to the piperidine core or in N-arylation. nih.govrsc.orgnih.gov The development of new catalysts and ligands that are more efficient and tolerant of a wider range of functional groups will streamline the synthesis of these complex molecules. nih.govsemanticscholar.org

Exploration of Novel Biological Targets and Therapeutic Concepts

While the 4-phenylpiperidine (B165713) motif is well-established in pharmacology, particularly as a core component of potent mu-opioid receptor agonists like fentanyl for pain management, the therapeutic potential of the this compound scaffold is far from exhausted. painphysicianjournal.compainphysicianjournal.com Future research will focus on exploring novel biological targets to address a wider range of diseases.

The piperidine scaffold is a versatile pharmacophore present in compounds targeting various diseases. For example, derivatives are being investigated as anti-cancer agents, such as inhibitors of the murine double minute 2 (MDM2)-p53 interaction . nih.govacs.org A closely related compound, a 4-(3-chloro-2-fluorophenyl)pyrrolidine derivative, has shown potent activity in this area, suggesting that the this compound core could be adapted for similar targets. nih.govacs.org Other research has shown certain piperidin-4-ones to have cytotoxic effects against hematological cancer cell lines. mdpi.com

Beyond oncology, piperidine derivatives have been designed as CCR5 antagonists for potential anti-HIV therapies and as ligands for sigma-1 receptors for pain management. tandfonline.comtaylorandfrancis.com There is also emerging evidence of piperidinol analogs possessing anti-tuberculosis activity, indicating a role in combating infectious diseases. nih.gov The inherent versatility of the piperidine ring allows it to be incorporated into molecules targeting a broad spectrum of receptors and enzymes. Computational tools can predict a wide array of potential targets for new piperidine compounds, including various enzymes, G-protein-coupled receptors, and ion channels, opening avenues for treating diseases of the central nervous system. clinmedkaz.org This predictive capability encourages the screening of this compound derivatives against new and unconventional biological targets to unlock novel therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of drug candidates based on the this compound scaffold. These computational tools can significantly accelerate the drug discovery process by predicting molecular properties, generating novel structures, and optimizing for specific biological activities. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of ML in this field. By training algorithms on datasets of known piperidine derivatives and their biological activities, QSAR models can predict the potency of new, unsynthesized compounds. tandfonline.com This allows chemists to prioritize the synthesis of candidates with the highest probability of success. Such models have been developed to predict the cardiotoxicity of piperidine derivatives or their activity against targets like the D2, 5-HT1A, and 5-HT2A receptors. researchgate.netnih.gov

Beyond prediction, generative AI models are being employed for de novo drug design. nih.govnih.gov These algorithms, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn from the vast chemical space of known molecules to generate entirely new structures tailored to bind to a specific biological target. arxiv.orgmdpi.com This approach can be used to create novel this compound derivatives with optimized properties, potentially leading to compounds with improved efficacy and novel mechanisms of action. frontiersin.org AI platforms can generate thousands of candidate molecules, which can then be virtually screened and docked into protein targets to evaluate their binding affinity and interaction patterns before any physical synthesis is undertaken. frontiersin.org This computational pre-screening drastically reduces the time and cost associated with traditional drug discovery. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-Chloro-5-fluorophenyl)piperidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-chloro-5-fluorophenyl halides with piperidine derivatives in anhydrous ethanol or methanol under basic conditions (e.g., NaOH or K₂CO₃) . Key parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature (80–100°C for 12–24 hours), and stoichiometric ratios (1:1.2 for aryl halide:piperidine). Yield optimization may require iterative adjustments to reaction time and purification steps (e.g., column chromatography) .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • Melting Point Analysis : Compare observed mp (e.g., 137–139°C for similar piperidine derivatives) with literature values .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Purity >98% is standard for research-grade compounds .
  • NMR Spectroscopy : Confirm absence of residual solvents (e.g., DMSO-d₆ peaks at 2.50 ppm) and verify integration ratios for aromatic protons (3-F, 5-Cl substitution pattern) .

Q. What spectroscopic methods are critical for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and piperidine backbone signals (δ 1.5–3.0 ppm). Fluorine coupling (³J ~8 Hz) may split aromatic peaks .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 228.05 for C₁₁H₁₂ClF₂N) and isotopic patterns for Cl/F .
  • FT-IR : Detect C-F stretches (~1100 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target receptors?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with receptors like dopamine or serotonin transporters. Parameterize the ligand’s electrostatic potential (ESP) and optimize conformers via DFT (B3LYP/6-31G*). Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes . Compare results with SAR studies of fluorophenyl-piperidine analogs .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variations in kinase inhibition assays) to identify outliers or confounding variables (e.g., solvent polarity in assay buffers) .
  • Isosteric Replacement : Test analogs (e.g., replacing Cl with CF₃) to isolate electronic vs. steric effects. Use QSAR models to correlate substituent Hammett constants (σ) with activity .
  • Crystallography : Resolve 3D structures of ligand-target complexes to validate binding modes (e.g., halogen bonding with 3-Cl) .

Q. How to design in vivo studies for assessing pharmacokinetics (PK) and blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Formulation : Prepare saline or DMSO-based solutions (<5% DMSO) for intraperitoneal administration. Dose ranges (1–10 mg/kg) should align with solubility limits (e.g., 10 mM stock in 10% Cremophor EL) .
  • PK Sampling : Collect plasma/brain homogenates at t = 0.5, 1, 2, 4, 8, 24h post-dose. Quantify via LC-MS/MS (LLOQ = 1 ng/mL) .
  • BBB Assessment : Calculate brain/plasma ratio (Kp). Values >0.3 suggest favorable penetration. Compare with reference compounds (e.g., clozapine: Kp = 1.2) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Incubate in buffers (pH 1–13) at 40°C/75% RH for 14 days. Monitor degradation via HPLC (new peaks indicate hydrolysis/oxidation). Fluorophenyl groups are generally stable, but piperidine may oxidize to N-oxide under acidic conditions .
  • Arrhenius Analysis : Determine activation energy (Eₐ) for thermal decomposition (TGA/DSC). Storage recommendations (e.g., -20°C desiccated) derive from Eₐ >50 kJ/mol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.